molecular formula C18H18N2O5 B2768182 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1448137-06-1

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No.: B2768182
CAS No.: 1448137-06-1
M. Wt: 342.351
InChI Key: IIIFUZDDPJOOGE-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a structurally complex molecule featuring a benzodioxole moiety linked via an alkyne-containing butynyl chain to an acetamide group substituted with a 3,5-dimethylisoxazole ring. The alkyne linker introduces rigidity, while the isoxazole-acetamide moiety may contribute to hydrogen bonding and target binding.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-12-15(13(2)25-20-12)10-18(21)19-7-3-4-8-22-14-5-6-16-17(9-14)24-11-23-16/h5-6,9H,7-8,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIFUZDDPJOOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthetic pathways, and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
  • But-2-yn-1-yl linker : Provides flexibility and reactivity.
  • 3,5-Dimethylisoxazole group : Associated with various biological activities.

The molecular formula is C20H20N2O5C_{20}H_{20}N_2O_5 with a molecular weight of approximately 364.357 g/mol.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting tumor growth in various cancer cell lines. For instance, it has been tested against pancreatic cancer cells, demonstrating cytostatic activity .
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in inflammatory pathways. Compounds with similar structures have been reported to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases.
  • Antimicrobial Activity : Related compounds have exhibited moderate to significant antibacterial and antifungal activities, suggesting that this compound might also possess similar properties .

The proposed mechanism of action involves:

  • Molecular Interactions : The benzo[d][1,3]dioxole moiety engages in π-π interactions with aromatic residues in target proteins.
  • Flexibility from the Linker : The but-2-yn-1-yl linker allows for spatial orientation that enhances binding affinity to biological targets.

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant inhibition in pancreatic cancer cell lines
Enzyme InhibitionPotential cholinesterase inhibition; further studies needed
AntimicrobialModerate activity against various bacteria and fungi

Case Study: Anticancer Activity

In a study examining the effects of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-y)-2-(3,5-dimethylisoxazol-4-yl)acetamide on pancreatic cancer cell lines (DAN-G), the compound demonstrated a dose-dependent reduction in cell viability. This suggests its potential as a lead candidate for developing new anticancer therapies .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through reactions involving catechol and formaldehyde under acidic conditions.
  • Introduction of the Butyne Linker : Utilizes Sonogashira coupling to attach the butyne group to an aryl halide.
  • Final Acetamide Formation : The final step involves acylation to form the acetamide structure.

These synthetic routes are essential for producing sufficient quantities for biological testing and further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Classification of Analogs

The evidence highlights four primary classes of benzodioxole-containing compounds:

Benzimidazole derivatives (e.g., compounds 4d, 4e, 4f, 5b-j) .

Piperazine derivatives (e.g., compounds 21–24, 25–29) [[2]–[4], [6]].

Acetamide derivatives (e.g., compound 5p) .

Thiazole/carboxamide derivatives (e.g., compounds 34, 84) .

Physical and Spectroscopic Properties

  • Melting Points : Piperazine derivatives exhibit higher melting points (164–203°C) due to ionic HCl salt formation [[2]–[4], [6]], whereas acetamide derivatives like 5p show moderate melting points (~171°C) .
  • Spectroscopy : All analogs were confirmed via $^1$H-NMR and $^13$C-NMR, with benzodioxole protons resonating at δ ~5.97 ppm (dioxy methylene) and aromatic protons at δ ~6.40–6.82 ppm [[1]–[6]].
Table 2: Elemental Analysis Comparison
Compound Class Carbon (%) Hydrogen (%) Nitrogen (%) Reference
Piperazine derivatives 54.95–71.75 5.37–6.69 2.98–5.46
Acetamide derivative 5p Not reported Not reported Not reported
Thiazole derivative 34 Not reported Not reported Not reported

Functional Group Impact on Properties

  • Alkyne Linker : The target compound’s butynyl chain may enhance rigidity and metabolic stability compared to piperazine or benzimidazole linkers.
  • Isoxazole vs.
  • Benzodioxole Position : The target’s benzodioxole is connected via an ether linkage, unlike methyl or thioether linkages in analogs, which could alter electronic effects and binding affinity [[1]–[6]].

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